molecular formula C16H12ClNO2 B11840027 (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone

Cat. No.: B11840027
M. Wt: 285.72 g/mol
InChI Key: PKWJUAPOCJWGIL-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 5-methoxyindole.

    Reaction Conditions: The 4-chlorobenzoyl chloride is reacted with 5-methoxyindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using column chromatography to obtain the desired this compound in high yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine or iodine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through:

    Receptor Binding: Binding to serotonin receptors, influencing neurotransmitter release and signaling.

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways, affecting cellular processes.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Methoxyindole-3-acetic acid: Similar structure but different functional groups, leading to distinct properties.

    4-Chloroindole: Lacks the methoxy group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

(4-chlorophenyl)-(5-methoxyindol-1-yl)methanone

InChI

InChI=1S/C16H12ClNO2/c1-20-14-6-7-15-12(10-14)8-9-18(15)16(19)11-2-4-13(17)5-3-11/h2-10H,1H3

InChI Key

PKWJUAPOCJWGIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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